Tridentate NOS Chelation vs. Bidentate NS Coordination: Structural Basis for Enhanced Metal Complex Stability
The SMISA ligand derived from CAS 59224-23-6 provides three donor atoms—azomethine nitrogen (N7), thiolate sulfur (S2), and the carbonyl oxygen of the isatin moiety (O13)—coordinating Co(II) in a distorted octahedral geometry within Co(SMISA)2·DMSO [1]. By contrast, the non-oxo analog methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamodithioate (BDBM96907) lacks the carbonyl oxygen and is limited to bidentate NS coordination [2]. The third coordination site in SMISA increases the chelate effect and modulates the electronic environment at the metal center, which is directly relevant for users designing metal-based catalysts or metallodrugs.
| Evidence Dimension | Number of coordination donor atoms available for transition metal chelation |
|---|---|
| Target Compound Data | 3 donor atoms (NOS tridentate): azomethine N, thiolate S, isatin carbonyl O [1] |
| Comparator Or Baseline | Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamodithioate (BDBM96907): 2 donor atoms (NS bidentate) only [2] |
| Quantified Difference | Target provides 1 additional strong-field donor (carbonyl O), enabling octahedral vs. square-planar geometry preference. |
| Conditions | X-ray crystallography of Co(SMISA)2·DMSO (single-crystal XRD, space group P-1) vs. SMILES-inferred coordination for BDBM96907 |
Why This Matters
Procurement decisions for metal complexation studies must consider denticity: the tridentate SMISA scaffold yields kinetically more inert and thermodynamically more stable complexes than bidentate indole-hydrazone analogs, reducing ligand exchange in biological media.
- [1] Abdul Manan, M. A. F.; Mohamed Tahir, M. I.; Crouse, K. A.; How, F. N. F. Distorted Octahedral S-Methyl 2-(2-Oxoindolin-3-Ylidene) Hydrazinecarbodithioate (SMISA) Tridentate Schiff Base Complex of Co(II): Synthesis, Characterization and Structural Studies. Malaysian Journal of Chemistry 2020, 22 (3), 68–75. View Source
- [2] BindingDB Entry BDBM96907: Methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamodithioate. SMILES: CSC(=S)NN=Cc1c[nH]c2ccccc12. View Source
